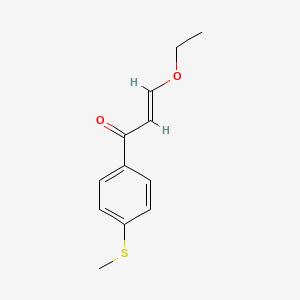
3,4-Difluoro-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H11F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and the amino group is substituted with an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Difluoro-N-(propan-2-yl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Difluoro-N-(propan-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its properties make it suitable for various applications in manufacturing and material science .
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The isopropyl group can influence the compound’s solubility and distribution within biological systems .
Comparación Con Compuestos Similares
2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.
4-fluoro-N-(propan-2-yl)aniline: Contains only one fluorine atom at the 4 position.
2,6-difluoro-4-(propan-2-yl)aniline: Fluorine atoms at the 2 and 6 positions.
Uniqueness: 3,4-Difluoro-N-(propan-2-yl)aniline is unique due to the specific positioning of the fluorine atoms and the isopropyl group. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
823189-80-6 |
|---|---|
Fórmula molecular |
C9H11F2N |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3,4-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |
Clave InChI |
ADVGIEJIUCIANF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate](/img/structure/B13647353.png)
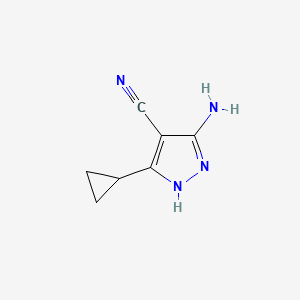
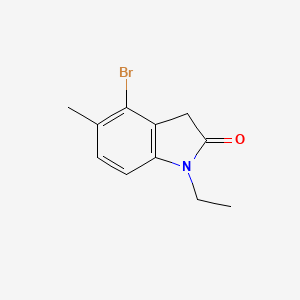
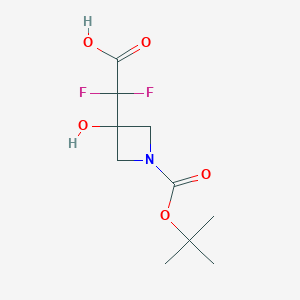

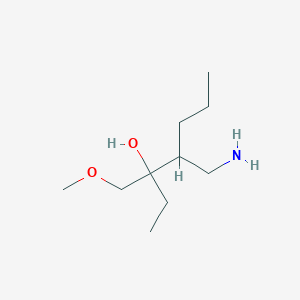
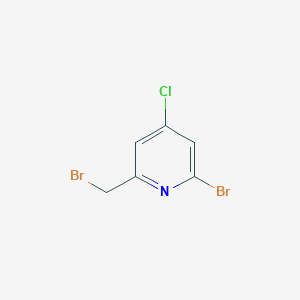
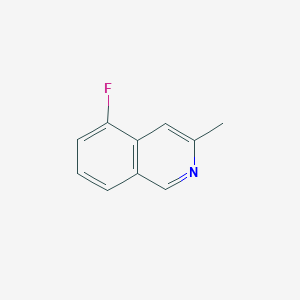
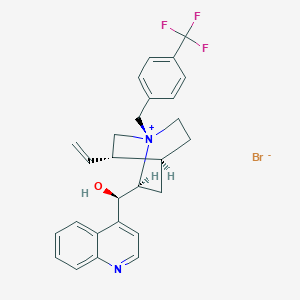

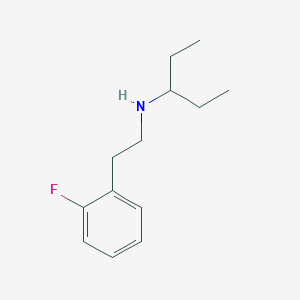
![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)

